(R)-1-Benzyl-3-(4-chlorobenzyl)piperazine
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Overview
Description
®-1-Benzyl-3-(4-chlorobenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group and a 4-chlorobenzyl group attached to the piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-(4-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: N-oxides of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine.
Reduction: Reduced derivatives with hydrogenated benzyl or 4-chlorobenzyl groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-Benzyl-3-(4-chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Similar in structure but lacks the benzyl group.
N-(4-Chlorobenzyl)piperazine: Similar but with different substitution patterns on the piperazine ring.
Uniqueness
®-1-Benzyl-3-(4-chlorobenzyl)piperazine is unique due to the presence of both benzyl and 4-chlorobenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21ClN2 |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21ClN2/c19-17-8-6-15(7-9-17)12-18-14-21(11-10-20-18)13-16-4-2-1-3-5-16/h1-9,18,20H,10-14H2/t18-/m1/s1 |
InChI Key |
DJDAALJJZDBWMM-GOSISDBHSA-N |
Isomeric SMILES |
C1CN(C[C@H](N1)CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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